
Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of glacial acetic acid in methanol at room temperature is a common approach for producing imine products, which are then reduced using mild reducing agents like sodium cyanoborohydride .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal activities . In medicine, it is explored for its potential as an anticancer and antiviral agent. Additionally, in the industry, it is used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as other piperazine derivatives. Similar compounds include 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one and 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Eigenschaften
CAS-Nummer |
123743-85-1 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-8-10(2-4-11(12)17)3-5-14(18)20-13-9-15-6-7-16-13/h2-5,8,13,15-17H,6-7,9H2,1H3 |
InChI-Schlüssel |
YDAWJUXLOBMHGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CNCCN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


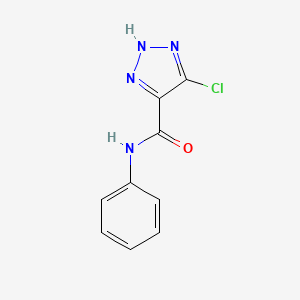
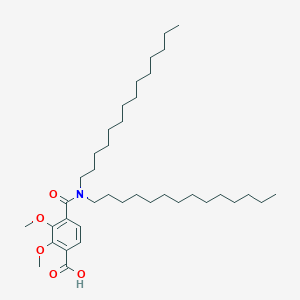
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)



methanone](/img/structure/B14290381.png)
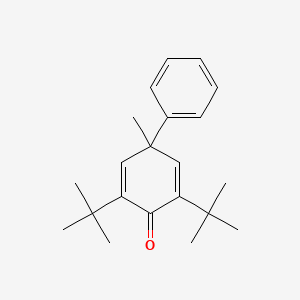
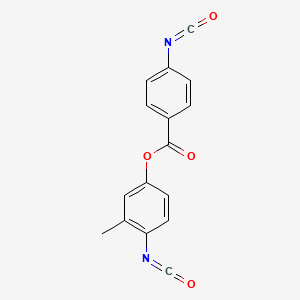

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
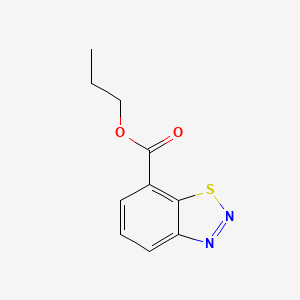

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
